Boc-L-alanyl oxamidineacid
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Overview
Description
Boc-L-alanyl oxamidineacid, also known as 2-[2-(Boc-L-alanyl)aminothaizol-4-yl]-2-methoxyiminoacetic acid, is a compound used primarily in the field of organic chemistry. It is a derivative of amino acids and is often utilized in peptide synthesis and other biochemical applications. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-alanyl oxamidineacid typically involves the protection of the amino group of L-alanine with a Boc group. This is achieved by reacting L-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The resulting Boc-L-alanine is then coupled with an oxamidine derivative under appropriate reaction conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are optimized to minimize side reactions and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-L-alanyl oxamidineacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to convert the oxamidine group into other functional groups.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: The Boc group is typically removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions typically result in the formation of free amines after Boc deprotection .
Scientific Research Applications
Boc-L-alanyl oxamidineacid has a wide range of applications in scientific research, including:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Boc-L-alanyl oxamidineacid involves its interaction with specific molecular targets and pathways. The Boc group protects the amino functionality, allowing for selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme catalysis and protein interactions .
Comparison with Similar Compounds
Boc-L-alanyl oxamidineacid can be compared with other similar compounds, such as:
Boc-L-alanine: A simpler derivative with only the Boc-protected amino group.
Fmoc-L-alanyl oxamidineacid: Similar structure but with a different protecting group (fluorenylmethyloxycarbonyl).
Cbz-L-alanyl oxamidineacid: Another derivative with a benzyl carbamate protecting group.
These compounds share similar chemical properties but differ in their protecting groups, which can influence their reactivity and applications.
Properties
IUPAC Name |
2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O6S/c1-7(15-13(22)24-14(2,3)4)10(19)17-12-16-8(6-25-12)9(11(20)21)18-23-5/h6-7H,1-5H3,(H,15,22)(H,20,21)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQBZAQDZRIQNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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